Streptamine-Derived 2-Hydroxygentamicin C Exhibits ~50% Reduced Acute Systemic Toxicity Versus Gentamicin C Complex in Murine Model
When streptamine is fed to 2-deoxystreptamine-requiring idiotrophs of Micromonospora purpurea (the gentamicin producer), it is incorporated to yield the 2-hydroxygentamicin C complex. This streptamine-derived antibiotic complex exhibits an intravenous LD50 in mice that is approximately half that of the native gentamicin C complex—indicating substantially reduced acute systemic toxicity—while retaining broad-spectrum antibacterial activity and demonstrating greater potency against selected gentamicin C-resistant organisms [1]. In contrast, 2,5-dideoxystreptamine incorporation yielded 5-deoxygentamicins that were approximately 2.5 times more toxic than the gentamicin C complex, highlighting that the specific structural features of the aminocyclitol precursor directly and quantitatively modulate the toxicity profile of the resulting antibiotic [1].
| Evidence Dimension | Acute systemic toxicity (LD50, intravenous, mouse) |
|---|---|
| Target Compound Data | 2-Hydroxygentamicin C complex (streptamine-derived): approximately half the toxicity of gentamicin C complex (exact LD50 values reported in original paper) |
| Comparator Or Baseline | Gentamicin C complex (2-deoxystreptamine-derived): baseline toxicity; 5-Deoxygentamicin C complex (2,5-dideoxystreptamine-derived): approximately 2.5× more toxic than gentamicin C complex |
| Quantified Difference | ~50% reduction in acute toxicity for streptamine-derived product versus native gentamicin; ~5-fold difference versus 2,5-dideoxystreptamine-derived product |
| Conditions | Intravenous LD50 determination in mice; Micromonospora purpurea idiotroph mutasynthesis system |
Why This Matters
For researchers developing next-generation aminoglycosides with improved therapeutic indices, streptamine as a mutasynthetic precursor enables access to antibiotic candidates with measurably lower acute toxicity than those derived from 2-deoxystreptamine or 2,5-dideoxystreptamine, providing a quantifiable safety advantage at the lead-generation stage.
- [1] Rosi, D.; Goss, W.A.; Daum, S.J. Mutational Biosynthesis by Idiotrophs of Micromonospora purpurea. I. Conversion of Aminocyclitols to New Aminoglycoside Antibiotics. J. Antibiot. (Tokyo) 1977, 30 (1), 88–97. DOI: 10.7164/antibiotics.30.88. PMID: 320170. View Source
